molecular formula C24H21N3O4S2 B5173285 2-[(4'-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-[(4'-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B5173285
M. Wt: 479.6 g/mol
InChI Key: HQVWMRWLRIGKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(4'-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is an acetamide derivative featuring two critical structural motifs:

  • A 4'-methylbiphenyl-4-yloxy group attached to the carbonyl carbon.
  • A sulfamoylphenyl moiety substituted with a 1,3-thiazol-2-yl group at the para position.

Properties

IUPAC Name

2-[4-(4-methylphenyl)phenoxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-17-2-4-18(5-3-17)19-6-10-21(11-7-19)31-16-23(28)26-20-8-12-22(13-9-20)33(29,30)27-24-25-14-15-32-24/h2-15H,16H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWMRWLRIGKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4’-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. One common route involves the reaction of 4-methylbiphenyl with an appropriate acylating agent to form the biphenyl acetamide intermediate. This intermediate is then reacted with a thiazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4’-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form quinone derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-[(4’-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4’-methylbiphenyl-4-yl)oxy]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and thiazole groups may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

N-{4-[(3,4-Dimethyl-1,2-Oxazol-5-yl)Sulfamoyl]Phenyl}-2-[(4′-Methylbiphenyl-4-yl)Oxy]Acetamide ()

  • Key Difference : The sulfamoyl group is linked to a 3,4-dimethyloxazole instead of a thiazole.
  • Oxazoles generally exhibit lower metabolic stability than thiazoles due to differences in heterocycle reactivity .

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()

  • Key Difference : Lacks the biphenyl ether and sulfamoyl groups; features a 3,4-dichlorophenyl substituent.
  • Impact: The dichlorophenyl group enhances hydrophobicity but reduces solubility.

2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide ()

  • Key Difference : Replaces the thiazole-sulfamoyl group with a triazole-thioether and benzothiazole system.
  • Impact :
    • The triazole-thioether improves metabolic stability but may reduce target specificity.
    • Benzothiazole’s planar structure enhances π-π stacking but introduces steric hindrance .

N-(4-{[(3,4-Dimethylisoxazol-5-yl)Amino]Sulfonyl}Phenyl)-2-[4-(4-Methylphenyl)Phenoxy]Acetamide ()

  • Key Difference : Contains an isoxazole ring instead of thiazole.
  • Impact: Isoxazole’s reduced aromaticity compared to thiazole may decrease binding to hydrophobic pockets.

Crystallographic Data

  • reports that thiazole-containing acetamides exhibit twisted conformations between aromatic rings (e.g., 61.8° dihedral angle for dichlorophenyl-thiazole), which may influence the target compound’s crystal packing and solubility .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Notable Properties
Target Compound Thiazole-sulfamoyl, biphenyl ether C₂₅H₂₁N₃O₄S₂ High lipophilicity, potential enzyme inhibition
N-{4-[(3,4-Dimethyloxazol-5-yl)Sulfamoyl]Phenyl}-2-[(4′-methylbiphenyl-4-yl)Oxy]Acetamide Oxazole-sulfamoyl, biphenyl ether C₂₆H₂₃N₃O₅S Lower metabolic stability vs. thiazole
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide Dichlorophenyl, thiazole C₁₁H₈Cl₂N₂OS High hydrophobicity, limited solubility
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide Triazole-thioether, benzothiazole C₂₉H₂₂ClN₅O₂S₂ Enhanced π-π stacking, steric bulk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.